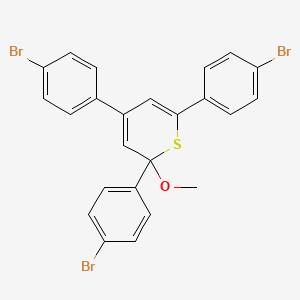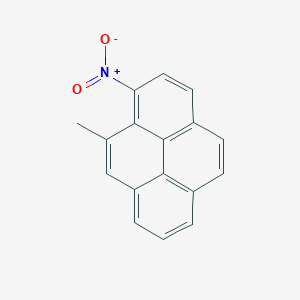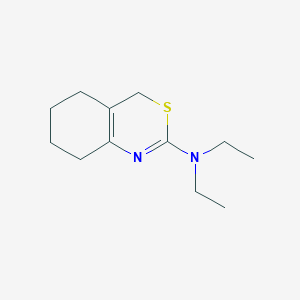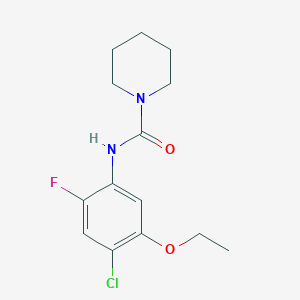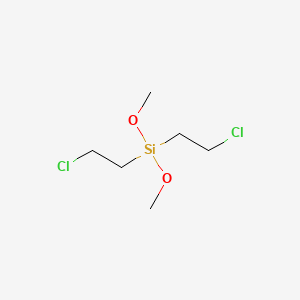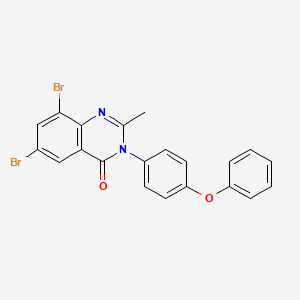
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Methylation: Addition of a methyl group at the 2 position.
Phenoxyphenyl Substitution: Introduction of a 4-phenoxyphenyl group at the 3 position through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of bromine atoms to hydrogen or other substituents.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions could produce various functionalized quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential development of new pharmaceuticals targeting specific diseases.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-2-methylquinazolin-4(3H)-one: Lacks the 4-phenoxyphenyl group.
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one: Lacks the bromine atoms at positions 6 and 8.
6,8-Dibromoquinazolin-4(3H)-one: Lacks both the methyl and 4-phenoxyphenyl groups.
Uniqueness
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is unique due to the combination of bromine, methyl, and phenoxyphenyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
88538-97-0 |
|---|---|
Fórmula molecular |
C21H14Br2N2O2 |
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
6,8-dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H14Br2N2O2/c1-13-24-20-18(11-14(22)12-19(20)23)21(26)25(13)15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-12H,1H3 |
Clave InChI |
LGPZDIHPKSJDRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


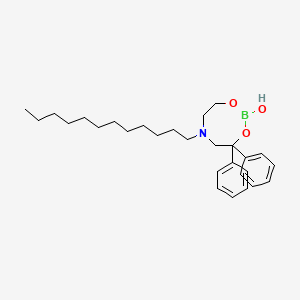
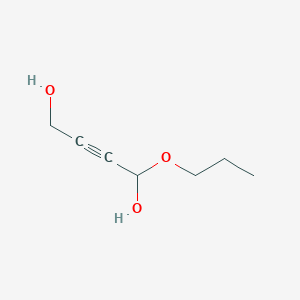
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)

